Product packaging for Dimethyl (4-fluorophenyl)phosphonate(Cat. No.:)

Dimethyl (4-fluorophenyl)phosphonate

Cat. No.: B13683492
M. Wt: 204.13 g/mol
InChI Key: VGJOAISDEPXNNN-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorophenyl)phosphonate (CAS 15104-45-7) is a high-value organophosphonate compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a phosphonate ester group directly attached to a fluorinated aryl ring, makes it a critical precursor for the development of phosphate mimicry in bioactive molecules . Phosphonates are renowned for their role as non-hydrolyzable phosphate analogues, enabling them to inhibit enzymes that typically utilize phosphates as substrates . This mechanism is fundamental to the activity of several classes of therapeutics, including acyclic nucleoside phosphonates (ANPs) with antiviral properties . Furthermore, the incorporation of a fluorine atom can significantly alter a compound's electronic properties, metabolic stability, and membrane permeability, making this building block particularly valuable for creating advanced target molecules. The dimethyl phosphonate group can be manipulated through various synthetic strategies, such as electrophilic activation for late-stage fluorination to access fluorophosphine derivatives, which are important scaffolds in radiopharmaceuticals and agrochemicals . This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FO3P B13683492 Dimethyl (4-fluorophenyl)phosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FO3P

Molecular Weight

204.13 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-fluorobenzene

InChI

InChI=1S/C8H10FO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

VGJOAISDEPXNNN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)F)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 4 Fluorophenyl Phosphonate and Analogues

Established Synthetic Pathways to Dimethyl (4-fluorophenyl)phosphonate

Traditional methods for the formation of the carbon-phosphorus (C-P) bond in arylphosphonates, including this compound, have been well-established and are still widely utilized. These pathways include the Arbuzov and Kabachnik-Fields reactions, as well as transition metal-catalyzed cross-coupling reactions.

Mechanistic Investigations of the Arbuzov Reaction for Arylphosphonates

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely used method for the synthesis of phosphonates. researchgate.netbenthamdirect.com The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.gov The mechanism typically proceeds through a nucleophilic SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.com This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) product. jk-sci.comorganic-chemistry.org

While the traditional Arbuzov reaction is highly effective for alkyl halides, its application to aryl halides is generally more challenging and often requires modifications. nih.gov The direct reaction of trialkyl phosphites with unactivated aryl halides is typically not feasible under standard conditions. However, the reaction can proceed if the aromatic ring is substituted with strong electron-withdrawing groups. nih.gov To overcome this limitation, metal-catalyzed variations have been developed. For instance, nickel chloride can catalyze the reaction between triaryl phosphites or triethyl phosphite and aryl halides. nih.gov Palladium catalysis has also been shown to promote the Michaelis-Arbuzov reaction of triaryl phosphites with aryl iodides in the presence of water. organic-chemistry.org

A significant advancement in this area is the visible-light-mediated photo-Arbuzov reaction. This method allows for the synthesis of aryl phosphonates from aryl bromides and trialkyl phosphites under mild, metal-free conditions, often utilizing an organic sensitizer (B1316253) like Rhodamine 6G. nih.govmdpi.com

One-Pot Kabachnik-Fields Reactions for α-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a three-component condensation that provides a straightforward route to α-aminophosphonates, which are structural analogues of α-amino acids. nih.govcore.ac.uk This one-pot synthesis typically involves the reaction of a primary or secondary amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite. core.ac.uk The reaction can proceed through two primary mechanistic pathways: the formation of an imine from the amine and carbonyl compound, followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate from the carbonyl compound and phosphite, followed by substitution with the amine. core.ac.uk

The versatility of the Kabachnik-Fields reaction has been demonstrated through the synthesis of a wide array of α-aminophosphonate derivatives. For example, new α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups have been synthesized under solvent-free conditions, offering an environmentally friendly approach with high yields and ease of work-up. nih.gov Various catalysts, such as magnesium perchlorate, have been shown to be highly effective in promoting this reaction, even under solvent-free conditions. acs.org The reaction conditions can be tuned to accommodate a wide range of substrates, including aryl nitro compounds, which can be reduced in situ before participating in the Kabachnik-Fields reaction. aragen.com Furthermore, catalyst-free versions of this reaction have been developed, enhancing its practicality and atom economy. tandfonline.com

Below is a table summarizing various catalysts and conditions used in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.

CatalystAmineCarbonyl CompoundPhosphiteConditionsYield (%)Reference
None (solvent-free)p- or m-bromoaniline3,4,5-trimethoxybenzaldehydeDialkyl phosphiteSolvent-freeHigh nih.gov
Magnesium perchlorateAromatic amine4-methoxybenzaldehydeDimethyl phosphiteSolvent-free, rtHigh acs.org
Sodium dithioniteAryl nitro compoundAldehyde/ketoneDiethyl phosphiteDMSO, 120 °C78-91 aragen.com
NoneAryl/heteroaryl aminesPyrene aldehydeDiethyl phosphiteCatalyst-freeGood to excellent core.ac.uktandfonline.com
Cerium(III) chlorideAnilinesBenzaldehydesDiphenyl phosphiteTHF, MWNot specified core.ac.uk

Palladium- or Nickel-Catalyzed Phosphonylation Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-P bonds, particularly for the synthesis of arylphosphonates from aryl halides. Both palladium and nickel-based catalytic systems have been extensively developed for this purpose.

Palladium-catalyzed phosphonylation has emerged as a significant method for synthesizing organophosphorus compounds. researchgate.net These reactions typically involve the coupling of aryl halides or triflates with P(O)H compounds, such as H-phosphonates. A variety of palladium catalysts, including those supported on magnetic nanoparticles like γ-Fe₂O₃, have been developed to facilitate this transformation, often in environmentally benign solvents like water. thieme-connect.com Palladium(II) acetate, even without a phosphine (B1218219) ligand, has been shown to effectively catalyze the C-H arylation of benzophospholes with aryl iodides and bromides. osaka-u.ac.jpnih.gov

Nickel catalysis offers a more cost-effective alternative to palladium for phosphonylation and related cross-coupling reactions. organic-chemistry.org Nickel-catalyzed systems have been successfully employed for the cyanation of aryl halides, demonstrating their utility in forming C-C bonds with functionalities relevant to organic synthesis. mdpi.com In the context of C-P bond formation, nickel catalysts have been used in the coupling of aryl halides with triphenylphosphine (B44618) to generate tetraarylphosphonium salts. researchgate.net These reactions are often tolerant of a wide range of functional groups. researchgate.net Nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides has also been a subject of significant research, with a proposed mechanism involving the formation of an alkyl radical that reacts with a Ni(II)-aryl intermediate. orgsyn.org

The table below provides a comparative overview of selected palladium- and nickel-catalyzed phosphonylation and related cross-coupling reactions.

Metal CatalystSubstratesReagentsConditionsProductReference
Palladium(II) acetateBenzophospholes, Aryl iodides/bromidesNaOtBuToluene, MicrowaveC2-arylated benzophospholes osaka-u.ac.jpnih.gov
Pd-imino-Py-γ-Fe₂O₃Aryl halides, Triethyl phosphiteWaterNot specifiedArylphosphonates thieme-connect.com
Nickel(II) bromideAryl halides, TriphenylphosphineEthylene glycolNot specifiedTetraarylphosphonium salts researchgate.net
Nickel(II) acetateAryl iodides/bromides, DMFSodium methoxide, phosphite ligandNot specifiedAmides organic-chemistry.org

Advanced Synthetic Strategies and Catalyst Development

In recent years, significant efforts have been directed towards the development of more sustainable and efficient methods for the synthesis of organophosphorus compounds. These advanced strategies include the use of visible light to mediate reactions and the development of stereoselective methods for the synthesis of chiral phosphonates.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral phosphonates is of great interest due to their potential applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. rsc.org Enantioselective methods for the synthesis of both P-chiral and C-chiral phosphonates have been developed.

The synthesis of P-chiral biaryl phosphonates has been achieved with high enantioselectivity through a palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromo arylphosphonates. rsc.orgresearchgate.netrsc.org This method utilizes a novel P-chiral biaryl monophosphorus ligand to induce stereoselectivity. rsc.orgrsc.org The resulting P-chiral phosphonates can be further transformed into various P-chiral biaryl monophosphines. rsc.orgresearchgate.net

For the synthesis of C-chiral phosphonates, asymmetric hydrogenation of β,β-disubstituted unsaturated phosphonates has proven to be an effective strategy. nih.gov For example, the Rh-(R,R)-f-spiroPhos complex has been used to catalyze the asymmetric hydrogenation of β,β-diaryl unsaturated phosphonates, affording β,β-diaryl chiral phosphonates with excellent enantioselectivities (up to 99.9% ee). nih.gov Other stereoselective methods for the synthesis of C-chiral phosphonates include the phospha-Michael reaction and the phospha-Mannich reaction, which can be catalyzed by chiral organocatalysts. mdpi.com

The table below summarizes key findings in the stereoselective synthesis of chiral phosphonates.

MethodSubstrateCatalyst/LigandProductEnantioselectivity (ee)Reference
Palladium-catalyzed asymmetric cyclizationDiaryl 2-bromo arylphosphonatesP-chiral biaryl monophosphorus ligandP-chiral biaryl phosphonatesUp to 88% rsc.orgresearchgate.netrsc.org
Asymmetric hydrogenationβ,β-diaryl unsaturated phosphonatesRh-(R,R)-f-spiroPhos complexβ,β-diaryl chiral phosphonatesUp to 99.9% nih.gov
Phospha-Mannich reactionH-phosphinates, N-tosyliminesGuanidinium saltsα-aminophosphine oxides and phosphinatesHigh mdpi.com

Green Chemistry Approaches to Phosphonate Synthesis

The field of chemistry is increasingly focusing on the development of sustainable processes that minimize or eliminate hazardous substances. sciencedaily.com In phosphonate synthesis, this has led to the adoption of several "green" methods, including solvent-free reactions, as well as syntheses assisted by microwaves and ultrasound. rsc.org These techniques aim to reduce waste, lower energy consumption, and avoid the use of toxic solvents. sciencedaily.comrsc.org

One sustainable protocol involves the synthesis of benzyl (B1604629) phosphonates using a potassium iodide (KI)/potassium carbonate (K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method proceeds smoothly at room temperature, offering excellent selectivity and yield while avoiding volatile organic solvents and reactive metals. frontiersin.org Microwave (MW)-assisted methods have also been developed for the esterification of phosphinic acids, providing a novel green chemical approach to phosphinates. researchgate.net These green methods are becoming increasingly important due to regulatory pressure to reduce the environmental impact of chemical processes. rsc.org

Preparation of Related Fluorinated Phosphonate Derivatives

Fluorinated phosphonates are a critical class of compounds in medicinal and bioorganic chemistry. researchgate.net Their synthesis has been a subject of extensive research, leading to a variety of methods for introducing fluorine into phosphonate structures.

Synthesis of Fluorinated Vinylphosphonates and Their Precursors

A general and effective method for synthesizing α-fluorovinylphosphonates involves the Wadsworth-Emmons condensation of tetra-alkyl fluoromethylenebisphosphonates with aldehydes and ketones. rsc.org This reaction displays useful stereoselectivity, typically favoring the less sterically hindered alkene product. rsc.org

Another approach has been developed for novel perfluorovinyl ethers that contain phosphonate ester groups. nih.gov The synthesis starts from precursors like methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate and methyl 3-trifluoroethenoxy-2,2,3,3-tetrafluoropropanoate. nih.gov These are converted to corresponding fluoroalkyl iodides, which then undergo a photoreaction with tetraethyl pyrophosphite to produce diethyl fluorophosphonites. Subsequent oxidation with hydrogen peroxide yields the desired phosphonates. nih.gov Diethyl fluoronitromethylphosphonate has also been identified as a new reagent for Horner reactions with aldehydes. uochb.cz

Generation of α,α-Difluoromethylphosphinates from Fluorinated Precursors

For several decades, difluoromethylene phosphonates have been valuable tools in biochemical studies. constructor.university Diethyl difluoromethylphosphonate, for instance, serves as a precursor to a variety of compounds containing difluoromethyl and difluoromethylene groups. uochb.cz A recently developed method for preparing α,α-difluoromethylene phosphonate and phosphinate analogs involves a formal rsc.orgrsc.org-sigmatropic phospha-Wittig rearrangement of readily available fluoroallyl bis(amido)phosphites, amido(aryl)phosphonites, and diarylphosphinites. constructor.university This approach is advantageous as it does not rely on ozone-depleting substances like HCF₂Cl and CF₂Br₂ and can be scaled up for multigram synthesis. constructor.university

Formation of Phosphono-perfluorophenylalanine Derivatives via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for modifying fluorinated aromatic compounds. rsc.org Several novel phosphono-perfluorophenylalanine derivatives have been synthesized by reacting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate with various nucleophiles such as thiols, amines, and phenols. rsc.orgrsc.orgnih.gov These reactions typically result in the para-substituted product with full regioselectivity. rsc.orgnih.gov The reaction conditions are tailored to the nucleophile; for instance, reactions with a large excess of alkylamine in DMSO are heated to 80°C for 3 hours, while reactions with phenols are performed in DMF with K₂CO₃ at 80°C for 24 hours. rsc.org The resulting derivatives have shown moderate activity against glioblastoma multiforme cell lines. rsc.orgnih.gov

Table 1: Synthesis of Phosphono-perfluorophenylalanine Derivatives via SNAr Reaction
EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
11Alkylamine (excess)DMSO-80360-74
16-19PhenolsDMFK₂CO₃8024Moderate

Reactivity and Reaction Mechanisms of Dimethyl 4 Fluorophenyl Phosphonate

Exploration of Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in Dimethyl (4-fluorophenyl)phosphonate is a key site for nucleophilic attack and rearrangement reactions.

Phosphonate-phosphate rearrangements represent a significant class of reactions for organophosphorus compounds. These isomerizations are typically induced by strong bases and involve the migration of a phosphoryl group. researchgate.net The driving force behind these rearrangements is often the formation of a more stable heteroatom-lithium bond compared to a carbon-lithium bond. nih.govacs.org

The general mechanism proceeds through the deprotonation of an α-hydroxyphosphonate by a strong base, leading to the migration of the phosphinyl substituent from a heteroatom (like oxygen) to an adjacent carbon atom. nih.gov This process is believed to involve a three-membered ring as a likely intermediate. nih.govacs.org

Studies on related systems have shown that these rearrangements can be highly stereospecific. The transformation often occurs with retention of the original configuration at the phosphorus center. researchgate.netacs.org However, the stereochemical outcome at the migrating carbon center can be more complex. While a retentive course is common, some racemization may occur if the reaction involves a configurationally unstable carbanion intermediate, such as a benzyllithium (B8763671) species. nih.govacs.orgnih.gov

A variety of strong bases have been employed to facilitate these rearrangements, with the choice of base influencing the reaction pathway.

Table 1: Bases Used in Phosphonate-Phosphate and Related Rearrangements

Base Typical Substrate Type Observations Citations
s-BuLi N-Boc α-aminophosphonates Induces phosphonate-phosphinate rearrangements. nih.govacs.orgnih.gov
LiTMP N-Boc-phosphoramidates Metalates at the CH3O group, leading to phosphate-phosphonate rearrangement. nih.govnih.gov
Sodium Hydride (NaH) α-hydroxyphosphonates Effective in promoting rearrangement. researchgate.net

The deprotonation of phosphonates is a key step in forming new carbon-phosphorus bonds through alkylation. The success of this reaction is highly dependent on the choice of base and the structure of the phosphonate (B1237965). A critical factor is that the phosphonate must not possess any protons that are more acidic than the one intended for removal to initiate the rearrangement. acs.org

Various strong bases have been studied for their efficacy in promoting the alkylation of H-phosphinates and H-phosphonates. Bases such as n-butyllithium (n-BuLi), lithium hexamethyldisilazide (LiHMDS), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been utilized. daneshyari.comnih.gov DBU, in particular, has been shown to be an effective base for the alkylation of certain H-phosphonate diesters and alkyl phosphinates, especially with more reactive alkyl halides. daneshyari.comresearchgate.net

For aryl phosphonates, palladium-catalyzed α-arylation of phosphonoacetates provides a route to more complex structures. This transformation can be effectively carried out using bases like cesium carbonate (Cs₂CO₃). acs.org

Table 2: Conditions for Base-Promoted Alkylation of Phosphonates and Related Compounds | Reagent System | Substrate Type | Reaction Type | Notes | Citations | | :--- | :--- | :--- | :--- | :--- | | LiHMDS | H-phosphinate esters | Alkylation | A general and efficient procedure at low temperatures. nih.gov | | DBU | Alkyl phosphinates, H-phosphonate diesters | Alkylation | Effective for reactive electrophiles at or below room temperature. daneshyari.com | | Pd₂(dba)₃ / BrettPhos / Cs₂CO₃ | Phosphonoacetates | α-Arylation | Provides access to complex arylated products. acs.org |

Electrophilic and Radical Processes Involving the Aryl and Fluoroalkyl Moieties

The 4-fluorophenyl group of the molecule offers sites for electrophilic and radical reactions.

Fluorinated phosphonates are valuable reagents in synthetic chemistry for the nucleophilic transfer of fluoroalkyl groups. uochb.czepo.orgresearchgate.net While this compound itself is not typically used as a transfer agent, its chemistry is part of the broader class of fluorinated phosphonates which have diverse applications. For instance, compounds like diethyl trifluoromethylphosphonate are capable of trifluoromethylating non-enolizable ketones. uochb.cz Similarly, diethyl fluoronitromethylphosphonate serves as a reagent for nucleophilic fluoroalkylation. uochb.cz These reactions highlight the synthetic utility of the fluorine-containing phosphonate family in constructing complex fluorinated molecules. acs.org

Radical desulfonylation is a synthetic strategy used to remove a sulfonyl group from a molecule, often replacing it with a hydrogen atom or forming a carbon-carbon double bond. researchgate.net These reactions can proceed through radical intermediates, particularly when reagents such as tin hydrides are used. researchgate.net While there is no specific literature detailing the radical desulfonylation of this compound, this pathway is a known process for organosulfur compounds. The mechanism of such reactions often involves the generation of a radical at the carbon previously attached to the sulfonyl group, which is then quenched to complete the transformation. researchgate.net

Regioselectivity, the preference for a reaction to occur at one position over another, and stereoselectivity, the preference for the formation of a particular stereoisomer, are critical concepts in the reactions of fluorinated phosphonates. quora.comwikipedia.org

Reactions involving this class of compounds can exhibit high degrees of selectivity. A notable example is the conjugate addition of lithiated difluoromethanephosphonates to nitroglycals, which proceeds in a highly stereoselective manner to produce fluorinated aminoglycosyl phosphonates. rsc.org As discussed previously, phosphonate-phosphate rearrangements can also be stereoselective. researchgate.net The stereochemistry at the phosphorus center is often retained, though the stereocenter at the carbon atom may undergo partial epimerization depending on the stability of the carbanionic intermediate. acs.org The control of regioselectivity is also crucial, for example, in aromatic substitution reactions on the phenyl ring, where the fluorine atom and the phosphonate group will direct incoming electrophiles to specific positions. rsc.org

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

Aryl phosphonates, including this compound, are significant compounds in organic synthesis, serving as precursors for ligands, and finding applications in medicinal and agricultural chemistry. purdue.edudigitellinc.com Their synthesis and subsequent transformations are often achieved through catalytic methods. While this compound is frequently the target product of catalytic C-P bond-forming reactions, its structural features also inform its potential as a ligand precursor in various catalytic systems. purdue.edunih.gov

Asymmetric Catalysis in the Synthesis of Chiral Phosphonate Products

The direct asymmetric transformation of this compound is uncommon as the molecule itself is achiral. Catalytic asymmetric synthesis in this context typically refers to the creation of new chiral centers on carbon atoms adjacent to the phosphorus atom, leading to chiral phosphonate products. A primary method for achieving this is the catalytic hydrophosphonylation of imines, which produces enantioenriched α-aminophosphonates. nih.gov

The synthesis of optically pure α-aminophosphonates is of great interest because their biological activity is often dependent on the absolute configuration of the α-carbon. nih.gov This transformation relies on the nucleophilic addition of a dialkyl phosphite (B83602) to an imine, guided by a chiral catalyst. nih.gov Chiral Brønsted acids, particularly those derived from 1,1'-binaphthol (BINOL), have proven effective for this purpose. nih.govims.ac.jp

One such catalyst, (R)-3,3'-[4-fluorophenyl]₂-1,1'-binaphthol phosphate (B84403), incorporates the 4-fluorophenyl moiety and has been used to catalyze the asymmetric addition of dialkyl phosphites to aldimines. nih.govresearchgate.net The catalyst creates a specific chiral environment, activating the imine for nucleophilic attack and directing the approach of the phosphite to one face of the imine, thereby controlling the stereochemical outcome. nih.gov The enantiomeric excess (ee) of the resulting α-aminophosphonate product is influenced by the structure of the phosphite, the imine, and the catalyst itself. nih.govmdpi.com

Research has shown that bulkier alkyl groups on the dialkyl phosphite can lead to higher enantioselectivity. For instance, in reactions catalyzed by a chiral phosphoric acid, diisopropyl phosphite often yields higher enantiomeric excess compared to dimethyl or diethyl phosphite. nih.gov

Table 1: Effect of Dialkyl Phosphite Structure on Enantioselectivity in a Representative Asymmetric Hydrophosphonylation Reaction.
Dialkyl PhosphiteTypical Yield (%)Typical Enantiomeric Excess (ee, %)
Dimethyl Phosphite45-5540-50
Diethyl Phosphite50-6550-60
Diisopropyl Phosphite55-6560-70

Role of the Compound in Phospha-Michael Additions

The Phospha-Michael addition is a conjugate addition reaction involving a phosphorus-based nucleophile, typically a species with a P-H bond like a dialkyl phosphite, and an activated alkene (a Michael acceptor). nih.govrsc.org This reaction is a fundamental method for forming P-C bonds. researchgate.net

This compound itself lacks the requisite P-H bond to act as a nucleophilic Michael donor in this reaction. Instead, the (4-fluorophenyl)phosphonate structural unit is typically the product of C-P bond formation. For example, aromatic phosphonates like this compound can be synthesized via transition-metal-free, photoredox-catalyzed cross-coupling reactions between an aryl halide (e.g., 1-fluoro-4-iodobenzene) and a trialkyl phosphite. purdue.edu

The classic Phospha-Michael reaction is often catalyzed by a base. nih.gov The base promotes the tautomeric equilibrium of the H-phosphonate, which exists predominantly in the tetracoordinate phosphonate form, to the more nucleophilic trivalent phosphite form. nih.gov This reactive phosphite then adds to the Michael acceptor. nih.gov A variety of catalysts can be employed to facilitate this transformation. nih.govresearchgate.net

Table 2: Catalysts Employed in Phospha-Michael Addition Reactions.
Catalyst TypeExamplesGeneral Reaction Conditions
Organic BasesDBU, TetramethylguanidineSolvent-free or in organic solvent, room temp. to 80 °C
Inorganic BasesKOH/Al₂O₃, Cs₂CO₃Solvent-free or in organic solvent
Metal OxidesNano-sized ZnOSolvent-free, room temperature
OrganocatalystsBifunctional SquaramidesAsymmetric additions, organic solvent

The development of asymmetric Phospha-Michael reactions, using chiral organocatalysts, allows for the synthesis of enantioenriched phosphonates by controlling the addition of a phosphite to a prochiral α,β-unsaturated compound. mdpi.comscispace.com

Investigation of Phosphonate Interactions in Heterogeneous Catalysis

In heterogeneous catalysis, organic phosphonates serve as versatile building blocks for creating robust and reusable catalysts. The phosphonate group acts as a strong and stable anchor to immobilize catalytically active metal complexes onto solid supports, such as metal oxides like titanium oxide or silica, or within metal-organic frameworks. scispace.com

While specific studies on this compound in this role are not prominent, the principles apply broadly to aryl phosphonates. The phosphonate moiety can be incorporated into a more complex organic ligand, which is then coordinated to a metal center. The entire complex is subsequently anchored to the support via the phosphonate group(s). scispace.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Table 3: Examples of Phosphonate-Based Heterogeneous Catalysts and Their Applications.
Catalyst SystemSupport/FrameworkMetal CenterApplication
Bipyridine-phosphonate LigandTitanium Oxide (TiO₂)Rhodium (Rh)Chemoselective Hydrogenation
N,N-bis(phosphonomethyl)glycine LigandZirconium PhosphatePalladium (Pd)Suzuki & Heck Cross-Coupling
Polystyrene-bound Diamine-phosphonateCopolymer ResinRuthenium (Ru)Asymmetric Transfer Hydrogenation

The use of phosphonates as linkers ensures the stability of the catalyst, preventing the leaching of the active metal into the reaction medium and allowing for its effective reuse across multiple catalytic cycles.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Dimethyl (4-fluorophenyl)phosphonate in solution. By analyzing the magnetic properties of its atomic nuclei, comprehensive insights into its conformation and electronic environment can be achieved.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ³¹P, ¹⁹F NMR) for Conformational and Electronic Insights

A multi-nuclear NMR approach provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons on the 4-fluorophenyl ring and the methyl protons of the phosphonate (B1237965) group. The aromatic protons typically appear as a complex multiplet due to coupling with both the adjacent fluorine atom and the phosphorus atom. The methoxy (B1213986) protons (-OCH₃) appear as a doublet due to coupling with the phosphorus atom.

¹³C NMR: The carbon spectrum shows distinct resonances for each unique carbon atom. The carbon atoms of the 4-fluorophenyl ring exhibit splitting due to coupling with both the directly attached fluorine atom (¹JCF) and the phosphorus atom (JCP). The methoxy carbons also show coupling to the phosphorus atom (²JCP).

³¹P NMR: As a central atom in the phosphonate group, the phosphorus-31 nucleus gives a key signal. In Dimethyl phenylphosphonate, a closely related analog, the ³¹P chemical shift is observed around 21.7 ppm. For this compound, this value would be modulated by the electronic influence of the fluorine substituent. The signal is typically split into a multiplet by couplings to the aromatic protons and the methoxy protons.

¹⁹F NMR: The fluorine-19 spectrum provides specific information about the electronic environment of the fluorine atom. The signal for the fluorine on the phenyl ring is split by coupling to the adjacent aromatic protons and, to a lesser extent, by longer-range coupling to the phosphorus atom.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.8-7.2m-Aromatic (C₆H₄)
¹H~3.7d³JPH ≈ 11 HzMethoxy (OCH₃)
¹³C~165-115m¹JCF, JCPAromatic (C₆H₄)
¹³C~53d²JCP ≈ 6 HzMethoxy (OCH₃)
³¹P~20-25m-P=O
¹⁹F~(-110)-(-115)m-Ar-F

Elucidation of Spin-Spin Coupling Patterns and Chemical Shift Anisotropy

The interaction between the magnetic moments of neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals into multiplets. conductscience.com This phenomenon is critical for establishing connectivity within the molecule. libretexts.org The magnitude of the splitting, the coupling constant (J), is independent of the applied magnetic field and provides valuable structural information. man.ac.ukpharmacy180.com In this compound, key couplings include:

³JPH: Coupling between the phosphorus atom and the methoxy protons over three bonds.

JPF: Coupling between the phosphorus and fluorine atoms, typically observed over four bonds (⁴JPF).

JHF and JHH: Couplings between protons and the fluorine atom on the aromatic ring, as well as between adjacent aromatic protons.

JCP and JCF: Couplings between carbon nuclei and the phosphorus or fluorine atoms.

The pattern of these splittings follows predictable rules, such as the n+1 rule for simple cases, allowing for the deduction of neighboring atoms. man.ac.ukox.ac.uk

Chemical Shift Anisotropy (CSA) refers to the orientation-dependent nature of the chemical shift. nih.gov In a solid sample, where molecules are fixed, the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. illinois.edu For the phosphorus-31 nucleus in phosphonates, the CSA is significant and provides information about the local electronic symmetry around the phosphorus atom. osti.govresearchgate.net Studies on related metal phosphonates show that the ³¹P Δcs values for phosphonate groups are typically in the range of 43-49 ppm. researchgate.net The anisotropy is influenced by factors such as P-O bond lengths and O-P-O bond angles, making it a sensitive probe of the local geometry. illinois.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays a series of absorption bands, with the position and intensity of each band corresponding to a specific type of vibration. For this compound, key vibrational bands are expected for the P=O, P-O-C, C-F, and aromatic C-H functional groups. ajchem-a.com

Analysis of related compounds allows for the assignment of these vibrational modes. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com The C-F stretching vibration for a fluorophenyl group is expected in the broad 1360-1000 cm⁻¹ range. ajchem-a.com The most characteristic vibrations for the phosphonate moiety are the strong P=O stretching band, typically around 1250 cm⁻¹, and the P-O-C stretching vibrations, which appear in the 1050-1000 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080-3040Weak-MediumAromatic C-H Stretch
~2960-2850Weak-MediumMethyl C-H Stretch
~1590MediumAromatic C=C Stretch
~1250StrongP=O Stretch
~1190StrongC-F Stretch
~1030StrongP-O-C Stretch (asymmetric)
~830StrongC-H Out-of-plane Bend (para-substituted)

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While some vibrations are active in both techniques, others may be unique to one, providing a more complete vibrational picture. SERS is a highly sensitive variation of this technique where the Raman signal of molecules adsorbed on nanostructured metal surfaces is dramatically amplified. researchgate.netnih.gov This enhancement allows for the detection of very low concentrations of an analyte. bg.ac.rs

For phosphonate derivatives, SERS has been used to study their interaction with metal surfaces. nih.gov The adsorption can occur through the phosphonate oxygen atoms or the aromatic ring. The SERS spectrum would be expected to show enhanced bands corresponding to the vibrational modes of the functional group closest to the metal surface. This provides insights into the orientation and binding mechanism of the molecule on the surface. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.orgcaltech.edu By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated that can be mathematically reconstructed into a detailed molecular structure. nih.govscielo.org.mx

Determination of Molecular Geometry and Crystal Packing

Crystallographic studies on Dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate show that the 4-fluorophenyl group is nearly planar. nih.govresearchgate.net The crystal system for this related compound is monoclinic. nih.govresearchgate.net

Table 1: Crystallographic Data for a Related Compound: Dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
a19.761 (5) Å
b15.781 (4) Å
c14.395 (4) Å
β122.109 (3)°
Volume3802.4 (16) ų
Z8

Data obtained from a single-crystal X-ray study of a related compound containing the this compound moiety.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Hydrogen Bonding: Weak C-H···F hydrogen bonds are observed, contributing to the molecular packing. nih.govresearchgate.net

π-π Stacking: The analysis reveals π-π stacking interactions between the phenyl rings of the 4-fluorophenyl groups of adjacent molecules. researchgate.net The centroid-to-centroid distance for these interactions is 3.773 (4) Å. researchgate.net

Table 2: Intermolecular Interaction Data for a Related Compound researchgate.net

Interaction TypeDonor-AcceptorDistance (Å)
π-π StackingPhenyl ring (Cg) ··· Phenyl ring (Cg)3.773 (4)

Cg denotes the centroid of the aromatic ring. Data is from the crystal structure of Dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. While a specific mass spectrum for this compound was not found, data for a closely related isomer, Dimethyl (4-fluorobenzoyl)phosphonate, provides a confirmed molecular weight. nih.gov The molecular formula for this compound is C₈H₁₀FO₃P.

The fragmentation of organophosphorus compounds, including phosphonates, typically involves the cleavage of bonds adjacent to the phosphorus atom as well as within the substituent groups. nih.gov For this compound, the fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses.

Expected Fragmentation Pathways: Under EI-MS conditions, the molecular ion (M⁺) would be observed. Subsequent fragmentation would likely involve:

Loss of a methoxy group (-OCH₃) to form the [M - 31]⁺ ion.

Loss of a methyl group (-CH₃) to form the [M - 15]⁺ ion.

Cleavage of the P-C bond, leading to fragments corresponding to the dimethyl phosphonate cation and the 4-fluorophenyl radical, or the 4-fluorophenyl cation and the dimethyl phosphonate radical.

Fragmentation of the 4-fluorophenyl ring, although this is generally less favorable than the loss of the ester groups.

Table 3: Molecular Weight Information for a Related Isomer nih.gov

CompoundMolecular FormulaMolecular Weight ( g/mol )
Dimethyl (4-fluorobenzoyl)phosphonateC₉H₁₀FO₄P232.14

This data is for an isomer and provides an expected mass for compounds with a similar elemental composition.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods can provide accurate predictions of molecular properties. Typically, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) is employed for such studies to achieve a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For Dimethyl (4-fluorophenyl)phosphonate, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.

For instance, in a related, more complex molecule, Dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate, the phosphorus atom exhibits a distorted tetrahedral geometry. nih.gov The bond angles around the phosphorus in that structure were experimentally determined, with O=P–O angles being significantly larger than O–P–O angles. nih.gov A theoretical geometry optimization for this compound would yield precise values for its structure, which could be presented in a table similar to the hypothetical one below.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths P=OData not available
P–CData not available
P–O(CH3)Data not available
C–FData not available
Bond Angles O=P–CData not available
O=P–O(CH3)Data not available
C–P–O(CH3)Data not available
Dihedral Angle O=P–C–C(Aryl)Data not available

Conformational analysis would further explore how the molecule's energy changes with the rotation around single bonds, particularly the P–C bond connecting the phosphonate (B1237965) group to the fluorophenyl ring and the P–O bonds. By rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them. This analysis is vital for understanding the molecule's flexibility and preferred shapes.

Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data

Once the optimized geometry is found, a frequency calculation is performed. This serves two purposes: to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic P=O stretching, P–O stretching, C–H bending, or vibrations of the aromatic ring.

These theoretical frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and limitations in the computational method. The results allow for a detailed assignment of the peaks observed in experimental IR and Raman spectra. A table of calculated frequencies and their corresponding vibrational assignments would be generated.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high kinetic stability. The energies of these orbitals would be calculated, and the distribution of electron density for each orbital would be visualized to show where the electrons are located.

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the phosphoryl oxygen atom due to its high electronegativity and lone pairs of electrons, and positive regions around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

Molecular Dynamics Simulations

While DFT studies provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time, providing insights into its dynamics and interactions with its environment, such as a solvent.

Exploration of Dynamic Behavior and Conformational Flexibility in Solution

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve calculating the trajectory of each atom over a period of time (from nanoseconds to microseconds). This simulation would reveal how the molecule moves, rotates, and vibrates in a realistic environment.

By analyzing the simulation trajectory, one can understand its conformational flexibility. The simulation would show how frequently the molecule transitions between different stable conformations (identified from DFT analysis) and the lifetimes of these states. This provides a dynamic view of the molecule's structure, which is often more representative of its behavior in solution than a single, static optimized structure. Furthermore, the simulation can detail the interactions between the phosphonate and solvent molecules, such as the formation and breaking of hydrogen bonds.

Solvent Effects on Molecular Properties

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding how a solvent environment influences the molecular properties of this compound. The surrounding solvent can significantly alter the compound's conformational stability, electronic structure, and reactivity. These investigations typically model solvent effects using two primary approaches: implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing bulk electrostatic interactions. For this compound, the polarity of the solvent, quantified by its dielectric constant, is expected to have a pronounced effect on the molecule's dipole moment. In polar solvents, an increase in the molecular dipole moment is anticipated due to the stabilization of charge separation, particularly across the phosphoryl (P=O) and C-F bonds.

Theoretical studies on related organophosphorus compounds have demonstrated that the choice of solvent can govern reaction pathways and mechanisms. For example, in the solvolysis of similar compounds, the reaction can shift between bimolecular addition-elimination and unimolecular ionization pathways depending on the solvent's nucleophilicity and ionizing power. researchgate.net This highlights the necessity of considering solvent effects to accurately predict the chemical behavior of this compound in different environments.

The following table summarizes the anticipated effects of different solvent properties on the molecular characteristics of this compound based on general computational chemistry principles.

Solvent PropertyParameter ExampleExpected Influence on this compound
Polarity Dielectric Constant (ε)Increased solvent polarity is expected to increase the ground-state dipole moment and stabilize polar transition states.
Hydrogen Bonding H-bond donor/acceptor abilityProtic solvents (e.g., water, methanol) can form hydrogen bonds with the phosphoryl oxygen, leading to a lengthening of the P=O bond and a red shift in its vibrational frequency.
Viscosity Solvent Viscosity (η)While less impactful on static properties, viscosity can influence dynamic processes and rotational freedom around single bonds within the molecule. nih.gov
Nucleophilicity Solvent Nucleophilicity (N)In reactive scenarios, highly nucleophilic solvents can directly participate in substitution reactions at the phosphorus center.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Phosphonates

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. For the class of fluorinated phosphonates, including this compound, QSPR models can serve as powerful predictive tools, reducing the need for extensive experimental testing. These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property.

The development of a robust QSPR model for fluorinated phosphonates involves several key steps:

Data Set Compilation : A diverse set of fluorinated phosphonates with reliable experimental data for a specific property (e.g., lipophilicity, boiling point, or a biological activity parameter) is collected.

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure.

Model Development and Validation : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. The model's accuracy and predictive power are then rigorously validated using internal and external validation techniques.

For fluorinated compounds, specific descriptors are particularly important. The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the molecule. researchgate.net Therefore, relevant descriptors often include those related to electrostatics and polarity. A QSPR model developed to predict the organic carbon normalized sorption coefficients (Koc) for various per- and polyfluoroalkyl substances (PFASs) found that key descriptors included the lowest unoccupied molecular orbital energy (E-LUMO), measures of local ionization energy, and the dipole moment (μ). nih.gov

A similar approach could be applied to predict key properties of fluorinated phosphonates. For instance, a QSPR model could predict the environmental partitioning or bioavailability of this compound. The descriptors in such a model would likely capture the electronic influence of the 4-fluoro substituent on the phenyl ring and the polar nature of the phosphonate group.

The table below lists examples of molecular descriptor classes that would be relevant for building a QSPR model for fluorinated phosphonates.

Descriptor ClassSpecific Descriptor ExampleRelevance to Fluorinated Phosphonates
Constitutional Molecular Weight, Atom CountsBasic structural information.
Topological Wiener Index, Kier Shape IndicesDescribe molecular size, shape, and branching.
Geometric Molecular Surface AreaRelates to interactions with other molecules and solvents.
Quantum Chemical Dipole Moment (μ), HOMO/LUMO EnergiesQuantify electronic properties, polarity, and reactivity, which are heavily influenced by the fluorine atom and phosphonate group. nih.gov
Electrostatic Partial Charges on AtomsDescribe the charge distribution within the molecule, crucial for intermolecular interactions.

By developing and validating such QSPR models, it becomes possible to estimate the properties of new or untested fluorinated phosphonates, thereby guiding the design of new compounds with desired characteristics and assessing their potential environmental and biological impact.

Advanced Applications and Research Directions

Development of Precursors for Functional Materials

Dimethyl (4-fluorophenyl)phosphonate serves as a valuable precursor molecule for the synthesis of advanced functional materials. The transformation of the dimethyl ester to (4-fluorophenyl)phosphonic acid is a key step, unmasking a highly versatile functional group capable of forming strong bonds with a variety of metal ions and metal oxide surfaces. This property is central to its use in creating complex, high-performance materials.

Role in the Synthesis of Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic frameworks, including Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov (4-fluorophenyl)phosphonic acid, derived from its dimethyl ester, is an excellent candidate for such an organic linker. The phosphonic acid group, -P(O)(OH)₂, is a powerful coordinating moiety, capable of bridging multiple metal centers through its oxygen atoms to create stable, multidimensional networks. academie-sciences.frnih.gov

The synthesis of these frameworks often involves solvothermal or hydrothermal methods where the phosphonic acid and a metal salt react to form the extended structure. The resulting phosphonate-based MOFs are noted for their high thermal and chemical stability, often exceeding that of their carboxylate-based counterparts. researchgate.net The 4-fluorophenyl group imparts specific characteristics to the framework; its size and shape influence the pore dimensions and topology of the resulting MOF, while the fluorine atom can introduce hydrophobicity and alter the electronic environment within the pores. These fluorinated MOFs have potential applications in gas storage, separation, and catalysis. nih.gov

Phosphonate-Based Architectures in Coordination Chemistry

The coordination chemistry of phosphonates is rich and varied, enabling the formation of diverse architectures ranging from discrete molecular complexes to one-, two-, and three-dimensional coordination polymers. researchgate.net The phosphonate (B1237965) group can adopt numerous coordination modes, binding to one or several metal centers simultaneously. This versatility allows for the rational design of materials with specific network topologies and, consequently, tailored physical properties such as magnetic behavior or luminescence. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound, through its hydrolyzed form, is an exemplary building block in this field, capable of forming highly ordered structures through self-assembly processes.

Design of Supramolecular Assemblies Utilizing Phosphonate Moieties

The phosphonic acid group is a primary driver for the formation of supramolecular assemblies. It is a strong hydrogen bond donor and acceptor, leading to the formation of predictable and stable hydrogen-bonding networks. nih.gov In the solid state, (4-fluorophenyl)phosphonic acid molecules can self-assemble into intricate patterns, such as layers or chains, stabilized by intermolecular hydrogen bonds between adjacent phosphonic acid groups.

Furthermore, the phosphonic acid headgroup exhibits a strong affinity for metal oxide surfaces. This property is exploited in the creation of Self-Assembled Monolayers (SAMs) on substrates like aluminum oxide, titanium oxide, and silicon oxide. nih.govmdpi.comresearchgate.netnih.gov In this process, the phosphonate group forms strong covalent or dative bonds with the surface, creating a highly organized, dense molecular layer. mdpi.com The (4-fluorophenyl) groups are oriented away from the surface, defining the interface's chemical and physical properties, such as wettability and corrosion resistance. nih.gov The fluorination of the phenyl ring can be used to create highly hydrophobic or oleophobic surfaces. nih.gov

Non-Covalent Interactions in Solid-State Structures

The stability and structure of crystalline solids are governed by a complex interplay of non-covalent interactions. rsc.org In the case of (4-fluorophenyl)phosphonic acid, several types of such interactions are crucial.

Hydrogen Bonding: This is the most dominant interaction, where the P-OH groups form strong hydrogen bonds with the P=O groups of neighboring molecules, creating robust supramolecular synthons that dictate the primary packing arrangement. nih.gov

Halogen-Related Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds or other dipole-dipole interactions, further influencing the molecular conformation and packing in the solid state. researchgate.net

The combination of these non-covalent forces leads to the formation of well-defined, three-dimensional architectures, and understanding them is key to crystal engineering and the design of new materials with desired properties. mdpi.com

Table 1: Key Non-Covalent Interactions in Aryl Phosphonate Solid-State Structures
Interaction TypeDescriptionTypical Energy (kJ/mol)Role in Structure
Hydrogen Bonding (O-H···O=P)Strong, directional interaction between phosphonic acid groups.20 - 40Primary driver of molecular assembly and formation of synthons.
π-π StackingInteraction between aromatic rings (phenyl-phenyl).1 - 20Stabilizes the crystal lattice and influences packing density. rsc.org
van der Waals ForcesWeak, non-directional forces between all atoms.< 5Contribute to overall crystal cohesion. mdpi.com
Weak Hydrogen Bonds (C-H···F)Weak electrostatic interaction involving the fluorine atom.2 - 10Fine-tunes molecular conformation and packing arrangement. researchgate.net

Fundamental Studies in Bioisosterism and Enzyme Mimicry

In medicinal chemistry, the phosphonate group is a cornerstone of rational drug design, primarily due to its ability to act as a stable mimic of the biologically ubiquitous phosphate (B84403) group.

The concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological activity but improved physicochemical properties. The phosphonate moiety [-C-P(O)(OR)₂] is a classic bioisostere of the phosphate moiety [-O-P(O)(OR)₂]. cambridgemedchemconsulting.com This is due to several key similarities and one crucial difference:

Structural Analogy: The phosphonate group is tetrahedral, closely mimicking the geometry of a phosphate group.

Electronic Properties: At physiological pH, the phosphonic acid can exist in a mono- or di-anionic state, similar to a phosphate, allowing it to engage in similar electrostatic interactions within an enzyme's active site. core.ac.uk

Enhanced Stability: The critical difference is the replacement of a labile ester oxygen atom (P-O-C) with a robust carbon atom (P-C). This P-C bond is resistant to enzymatic and chemical hydrolysis, which is a major metabolic liability for many phosphate-containing drugs. researchgate.netresearchgate.net

The (4-fluorophenyl)phosphonate group is therefore explored as a stable analogue of biologically important phenyl phosphate esters. The fluorine atom can further enhance binding affinity to a target protein through favorable interactions or by altering the acidity (pKa) of the phosphonic acid, making it a better electronic mimic of the phosphate group under physiological conditions. researchgate.net

Phosphonates are also widely used as transition-state analogues to inhibit enzymes, a strategy that falls under the broader concept of enzyme mimicry. researchgate.net Many enzymatic reactions, particularly those involving hydrolysis of esters or amides, proceed through a high-energy tetrahedral intermediate. The stable tetrahedral geometry of the phosphonate group effectively mimics this transient state. researchgate.netresearchgate.net An enzyme that binds to a phosphonate inhibitor can become "trapped" in a state resembling the transition state of the reaction it catalyzes, leading to potent and often irreversible inhibition. nih.gov Mixed alkyl/aryl phosphonates, for instance, have been developed as effective inhibitors of serine hydrolases. nih.gov

Table 2: Comparison of Phosphate and Phosphonate Properties for Bioisosterism
PropertyPhosphate EsterPhosphonate EsterSignificance
Core BondP-O-CP-CPhosphonate P-C bond is resistant to hydrolysis, increasing metabolic stability. cambridgemedchemconsulting.com
GeometryTetrahedralTetrahedralBoth groups have similar 3D shapes, allowing for recognition by enzyme active sites. researchgate.net
pKa₂ (approx.)~6.3~7.5Difference in second ionization affects the net charge at physiological pH (7.4). cambridgemedchemconsulting.com
Biological RoleEnergy transfer, signaling, DNA/RNA backboneMimic of phosphate; used as enzyme inhibitor, antiviral agent, etc. nih.govPhosphonates act as stable mimics or inhibitors of phosphate-dependent processes. nih.gov

Investigation of Phosphonates as Phosphate Bioisosteres

In medicinal chemistry and chemical biology, the strategic replacement of a phosphate group with a phosphonate moiety is a well-established method for creating more stable analogues of biologically active molecules. Phosphonates serve as effective phosphate bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological properties to a chemical compound. The fundamental difference lies in the substitution of a labile phosphate P-O-C bond with a robust, non-hydrolyzable P-C bond. researchgate.net This change significantly enhances metabolic stability and resistance to enzymatic degradation by phosphatases, a critical advantage in drug design. researchgate.net

The pKa values of phosphonates are generally higher than those of their phosphate counterparts, which can influence their interaction with enzyme active sites. researchgate.net The introduction of a fluorine atom onto the phenyl ring, as seen in (4-fluorophenyl)phosphonate derivatives, is a key modification. Fluorine is a highly electronegative element that can alter the electronic properties of the molecule. nih.gov This substitution can modulate the acidity (pKa) of the phosphonic acid, potentially making it a closer mimic of the corresponding phosphate ester's second ionization state under physiological conditions. The unique properties of fluorine, including its small size and ability to form strong bonds, can lead to improved binding affinity and selectivity for target enzymes. nih.govmdpi.com Consequently, fluorinated phosphonates like this compound are valuable tools for investigating phosphorylation-dependent biological processes, allowing researchers to probe enzyme mechanisms without the complication of substrate hydrolysis.

Structure-Activity Relationship Studies (excluding biological data) of Analogues for Enzyme Inhibition Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its function, in this case, its potential to act as an enzyme inhibitor. For analogues of this compound, SAR studies focus on how modifications to the molecule's architecture influence its physicochemical properties, which are determinants of its interaction with an enzyme's active or allosteric sites. nih.govfrontiersin.org These studies are conducted by systematically altering parts of the molecule and observing the effect on properties like binding affinity, conformational preference, and electronic distribution, independent of the final biological outcome.

Key areas of structural modification for (4-fluorophenyl)phosphonate analogues include:

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. The 4-fluoro substituent, for example, exerts a strong electron-withdrawing effect, which can influence the charge distribution across the entire molecule, including the phosphonate group. frontiersin.org Replacing or adding other groups (e.g., chloro, bromo, methyl, methoxy) at different positions (ortho, meta, para) allows for a systematic exploration of how electronic effects (inductive and resonance), lipophilicity, and steric bulk impact the molecule's ability to fit into a binding pocket. semanticscholar.org

Phosphonate Ester Group: The methyl esters of this compound can be replaced with other alkyl or aryl groups. These modifications directly impact the steric profile and solubility of the compound. Changing from dimethyl to diethyl or diphenyl esters, for instance, would increase steric hindrance and lipophilicity, which could either enhance or obstruct binding depending on the topology of the enzyme's active site.

The table below illustrates hypothetical SAR data for analogues, focusing on physicochemical parameters rather than biological results.

Analogue Substituent (X) on Phenyl Ring Calculated LogP pKa (Predicted) Steric Parameter (Taft's Es)
14-F1.857.1-0.46
24-Cl2.357.0-0.97
34-CH₃2.307.4-1.24
44-OCH₃1.807.5-0.55
5H1.827.30.00

Data are hypothetical and for illustrative purposes.

These SAR studies provide crucial insights into the precise structural requirements for molecular recognition by a target enzyme, guiding the rational design of more potent and selective inhibitors. nih.gov

Future Research Perspectives and Challenges in Fluorinated Organophosphorus Chemistry

The field of fluorinated organophosphorus chemistry, particularly concerning compounds like this compound, is poised for significant advancement. Future research is expected to move beyond the synthesis of simple analogues towards the development of highly complex molecular architectures with precisely tailored functions. This progress hinges on overcoming challenges related to synthetic methodologies, exploring new chemical reactions, and harnessing the power of computational chemistry for predictive and rational design.

Integration of this compound in Novel Synthetic Cascades

A promising direction for future research is the use of this compound as a key building block in novel synthetic cascades and multi-component reactions (MCRs). beilstein-journals.orgallfordrugs.com MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The integration of this compound into such reactions could provide rapid access to libraries of structurally diverse and complex molecules.

For example, the phosphonate group could participate in reactions like the Kabachnik-Fields reaction to synthesize α-aminophosphonates, which are important structural motifs. researchgate.net The 4-fluorophenyl moiety would be carried through the synthesis, imparting its unique electronic and steric properties to the final product. The challenge lies in developing new MCR protocols and cascade reactions that are compatible with the reactivity of arylphosphonates and can be used to construct novel heterocyclic phosphonate frameworks. beilstein-journals.org The successful development of such synthetic strategies would significantly expand the chemical space accessible to medicinal chemists.

Exploration of Under-Represented Reactivity Modalities

While the synthesis of arylphosphonates is well-established, their full reactive potential remains underexplored. Future research should focus on uncovering and developing under-represented reactivity modalities for this compound and related compounds. This involves moving beyond the traditional reactions centered on the P-C bond formation.

One area of interest is the use of the fluorinated aryl ring as a reactive handle. The C-F bond, while strong, can be activated under certain conditions for cross-coupling reactions, potentially allowing the phosphonate group to be linked to other complex molecular fragments. nih.gov Furthermore, the electron-withdrawing nature of the 4-fluorophenyl group could be exploited to modulate the reactivity of the phosphonate moiety itself, possibly enabling novel transformations that are not feasible with electron-rich or unsubstituted arylphosphonates. Research into transition-metal-catalyzed functionalization of the C-H bonds on the aromatic ring or novel rearrangements of the phosphonate group could lead to unprecedented molecular scaffolds. google.com

Leveraging Computational Methods for Predictive Design

Computational chemistry is set to play an increasingly vital role in guiding the future design of fluorinated organophosphorus compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be leveraged for the predictive design of novel analogues of this compound with enhanced properties. researchgate.netnih.gov

QSAR models can establish mathematical relationships between the chemical structures of a series of compounds and their potential inhibitory activity, allowing for the prediction of the potency of virtual compounds before they are synthesized. researchgate.net Molecular docking can simulate the binding of a ligand, such as a (4-fluorophenyl)phosphonate derivative, to the active site of a target enzyme, providing insights into the key interactions that stabilize the complex. semanticscholar.org This information is invaluable for designing molecules with improved complementarity to the binding site. nih.gov

The use of these computational tools can accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening. researchgate.net

The table below lists key computational parameters used in the predictive design of enzyme inhibitors.

Computational Method Parameter/Descriptor Purpose
QSARHOMO/LUMO energies, Dipole Moment, Molecular VolumeCorrelate chemical structure with inhibitory activity. researchgate.net
Molecular DockingBinding Energy (kcal/mol), Ligand-Receptor Interactions (e.g., H-bonds)Predict binding affinity and orientation in an enzyme active site.
Molecular DynamicsRoot Mean Square Deviation (RMSD), Radius of GyrationAssess the stability of the ligand-protein complex over time.

This table provides examples of parameters used in computational studies.

Conclusion

Summary of Key Academic Contributions and Discoveries

The academic and industrial research landscape surrounding Dimethyl (4-fluorophenyl)phosphonate reveals its significance as a versatile chemical entity. A primary contribution of this compound lies in its role as a crucial building block in organic and medicinal chemistry. The presence of the fluorophenyl group is particularly noteworthy, as the introduction of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and pharmacokinetic properties.

One of the most significant discoveries related to the broader class of phosphonates, including the fluorinated analog, is their function as non-hydrolyzable isosteres of phosphate (B84403) esters. nih.gov This property allows them to act as competitive inhibitors for enzymes that recognize phosphate-containing substrates, a principle that has been extensively exploited in drug discovery. nih.gov Derivatives of fluorinated phosphonates have been investigated for a range of biomedical applications, leveraging the unique electronic properties conferred by the fluorine atom. researchgate.net

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules. Its utility is demonstrated in fundamental organic reactions, where it can be employed to introduce the (4-fluorophenyl)phosphonate moiety into a larger molecular scaffold. This has enabled the synthesis of novel compounds for screening as potential therapeutic agents, including antivirals and anticancer agents, as well as for applications in agrochemistry. nih.gov

In the realm of materials science, phosphonates are recognized for their ability to form stable coordination complexes with various metal ions. This has led to the development of metal-organic frameworks (MOFs) and other coordination polymers. While specific research on this compound in this context is an emerging area, the foundational knowledge suggests its potential for creating novel materials with tailored properties, such as thermal stability or specific catalytic activities.

Identification of Remaining Knowledge Gaps and Opportunities for Future Research

Despite the established utility of this compound, several knowledge gaps remain, presenting opportunities for future research endeavors.

A significant opportunity lies in the systematic exploration of the biological activity of compounds directly derived from this compound. While it is used as a building block, a comprehensive screening of its derivatives against a wide array of biological targets (e.g., kinases, phosphatases, proteases) could uncover novel therapeutic leads. The specific influence of the 4-fluoro substitution on binding affinity and enzyme inhibition compared to non-fluorinated analogs warrants more detailed investigation.

A persistent challenge in the therapeutic application of phosphonates is their typically low oral bioavailability due to their anionic nature at physiological pH. nih.govresearchgate.net This presents a major opportunity for the application of prodrug strategies. Future research focused on designing and synthesizing novel prodrugs of bioactive compounds derived from this compound could significantly enhance their clinical potential by improving cell permeability and pharmacokinetic profiles. nih.govresearchgate.net

In materials science, the full potential of incorporating this compound into advanced materials is yet to be realized. A clear knowledge gap exists in understanding how the fluorophenyl group influences the structural and functional properties of metal phosphonate (B1237965) frameworks. Future work could focus on synthesizing and characterizing new MOFs or hybrid polymers containing this moiety to explore their applications in areas such as gas storage, separation, heterogeneous catalysis, and proton conduction.

The development of more sustainable and efficient synthetic methodologies represents another key research avenue. While classical methods for phosphonate synthesis are well-established, there is a continuous drive towards "green" chemistry. Future research could target the development of catalytic, solvent-free, or one-pot synthesis methods for this compound and its derivatives. nih.gov Furthermore, aligning with the emerging concept of a circular fluorine economy, research into methods for the recovery and recycling of fluorine from fluorinated organophosphorus compounds could be a valuable long-term goal. ox.ac.uk

Q & A

Basic Research Questions

What safety protocols should be followed when handling dimethyl (4-fluorophenyl)phosphonate in laboratory settings?

This compound requires strict safety measures due to its potential hazards. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste .
  • Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents .

How can the synthesis of this compound be optimized for higher yields?

Optimization strategies involve:

  • Catalyst Selection : Palladium catalysts improve cross-coupling reactions with aryl halides (e.g., Suzuki-Miyaura coupling) .
  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography with hexane/iPrOH (96:4) to isolate pure product .

What spectroscopic techniques are recommended for structural characterization of this compound?

A multi-technique approach is critical:

Technique Key Parameters Application
¹H/¹³C NMR Chemical shifts (δ 7.2–7.8 ppm for aromatic protons)Confirm aromatic substitution patterns .
³¹P NMR δ 20–30 ppm (phosphonate group)Monitor phosphorus environment .
X-ray Crystallography Crystallographic data (e.g., Acta Cryst. Sect. E)Resolve 3D molecular structure .
FT-IR Peaks at 1250–1300 cm⁻¹ (P=O stretch)Identify functional groups .

Advanced Research Questions

How can enantioselective synthesis of this compound derivatives be achieved?

Chiral derivatives require asymmetric catalysis:

  • Catalyst Systems : Use (R)-TiPSY catalyst (5 mol%) in toluene at 6°C to achieve >85% enantiomeric excess .
  • Monitoring : Track enantiopurity via ³¹P{¹H}-NMR or chiral HPLC .
  • Case Study : Synthesis of (S)-15 (dimethyl (S)-((4-fluorophenyl)(3-phenylureido)methyl)phosphonate) achieved 88:12 e.r. after purification .

What methodologies enable functionalization of this compound for structure-activity relationship (SAR) studies?

Functionalization strategies include:

  • Nucleophilic Substitution : Replace the 4-fluorophenyl group with amines or thiols .
  • Oxidation/Reduction : Convert phosphonate to phosphonic acid (H₂O₂/acid) or phosphine oxide (LiAlH₄) .
  • Cross-Coupling : Suzuki reactions with boronic acids to introduce aryl/heteroaryl groups .
  • Derivative Libraries : Synthesize pyrazol-4-yl derivatives (e.g., dimethyl [1-(4-fluorophenyl)-5-hydroxypyrazol-4-yl]phosphonate) for biological screening .

How does this compound interact with biological targets such as enzymes or receptors?

Methodologies for interaction studies include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., alkaline phosphatase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein interactions .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes to phosphonate-sensitive targets .

What role does computational modeling play in predicting the reactivity of this compound in coordination chemistry?

Computational approaches:

  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with metal ions (e.g., Cu²⁺, Fe³⁺) .
  • MD Simulations : Model interactions in aqueous solutions to study stability of metal-phosphonate complexes .
  • Case Study : [4-(4-Phosphonophenyl)phenyl]phosphonic acid (structural analog) showed enhanced coordination with lanthanides, suggesting similar potential for dimethyl derivatives .

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